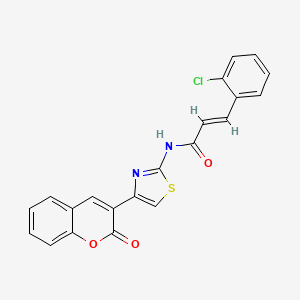
(E)-3-(2-chlorophenyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2-chlorophenyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylamide, also known as COTI-2, is a small molecule drug that has shown potential in cancer treatment. It was developed by the Canadian biotechnology company Critical Outcome Technologies Inc. (COTI) and is currently undergoing preclinical and clinical trials.
Aplicaciones Científicas De Investigación
Herbicidal Activity
A series of compounds similar to the query chemical, particularly those containing chlorothiazolyl groups, have been synthesized and evaluated for their herbicidal activities. These compounds have shown to inhibit PSII electron transport, which is essential for plant photosynthesis, thereby exhibiting potent herbicidal activities. This suggests that derivatives of the query compound could serve as a novel class of herbicides with effectiveness comparable to existing analogs bearing chloropyridyl or chlorophenyl groups (Wang et al., 2004).
Antimicrobial and Cytotoxic Activities
Another research avenue explores the antimicrobial properties of thiosemicarbazide derivatives, which serve as precursors for synthesizing heterocyclic compounds, including thiazole derivatives. These synthesized compounds have been assessed for antimicrobial activity, indicating potential applications in fighting bacterial and fungal infections (Elmagd et al., 2017).
Furthermore, novel coumarylthiazole derivatives containing aryl urea/thiourea groups have been synthesized, demonstrating inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter degradation. These findings suggest potential applications in treating neurodegenerative diseases like Alzheimer's (Kurt et al., 2015).
Synthesis Methodologies
The development of environmentally friendly synthesis methodologies for such compounds is also a significant area of research. For instance, ultrasound-promoted synthesis techniques have been employed for the rapid creation of new thiazole derivatives bearing a coumarin nucleus, demonstrating the efficiency and eco-friendliness of these methods. These techniques could potentially be applied to synthesize a wide array of similar compounds for various biological applications (Gomha & Khalil, 2012).
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN2O3S/c22-16-7-3-1-5-13(16)9-10-19(25)24-21-23-17(12-28-21)15-11-14-6-2-4-8-18(14)27-20(15)26/h1-12H,(H,23,24,25)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMDBCHYFCJPCI-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C=CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)/C=C/C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

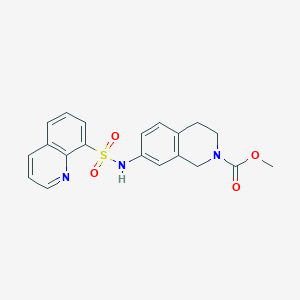
![N-(2-pyridin-2-ylethyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2850807.png)
![(5R)-6-[(tert-Butoxy)carbonyl]-6-azaspiro[2.5]octane-5-carboxylic acid](/img/structure/B2850808.png)
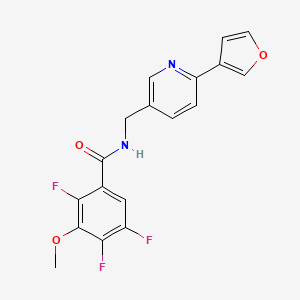
![2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2850811.png)
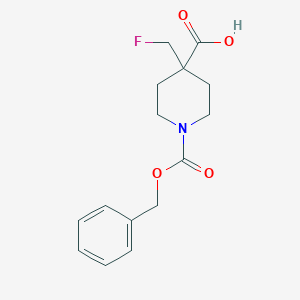
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2850814.png)
![N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2850816.png)
![(Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2850817.png)
![1,3-dimethyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2850818.png)

![Octahydro-4lambda6-pyrano[3,4-b]thiomorpholine-4,4-dione hydrochloride](/img/structure/B2850822.png)
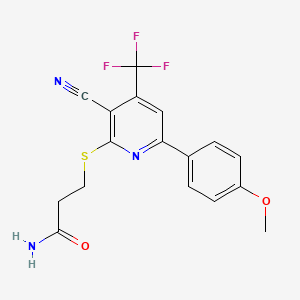
![1-benzyl-3-(4-methoxyphenyl)-5-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2850827.png)